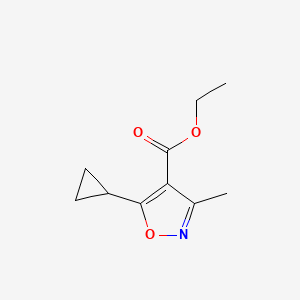

Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate

Description

Structural Characterization of Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate

Molecular Formula and Weight Analysis

This compound possesses the molecular formula C₁₀H₁₃NO₃, establishing its composition as a moderate-sized organic molecule containing carbon, hydrogen, nitrogen, and oxygen atoms. The precise molecular weight has been determined to be 195.2151 atomic mass units, with commercial sources reporting values ranging from 195.22 to 195.2151, reflecting the high precision of modern analytical techniques. The compound is identified by the Chemical Abstracts Service registry number 1461707-89-0, which serves as its unique chemical identifier in scientific databases.

The molecular architecture reveals a heterocyclic framework centered on a 1,2-oxazole ring system, distinguished by the presence of both nitrogen and oxygen heteroatoms within the five-membered ring structure. The structural complexity is enhanced by three distinct substituents: a cyclopropyl group attached at the 5-position, a methyl group positioned at the 3-location, and an ethyl carboxylate ester functionality occupying the 4-position of the oxazole core. This substitution pattern creates a molecule with diverse functional groups that contribute to its unique chemical and physical properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ | |

| Molecular Weight | 195.2151 g/mol | |

| CAS Registry Number | 1461707-89-0 | |

| MDL Number | MFCD25371759 |

The simplified molecular-input line-entry system representation of the compound is expressed as CCOC(=O)c1c(C)noc1C1CC1, which provides a linear notation describing the connectivity of all atoms within the molecular structure. This notation reveals the ethyl ester functionality (CCOC(=O)), the oxazole ring core with its methyl substituent (c1c(C)noc1), and the attached cyclopropyl group (C1CC1), demonstrating the systematic arrangement of functional groups throughout the molecule.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural elucidation of this compound, providing detailed information about the electronic environments of both hydrogen and carbon atoms within the molecule. The heterocyclic nature of the compound, combined with its multiple substituents, creates a complex nuclear magnetic resonance spectrum requiring careful analysis of chemical shifts, coupling patterns, and integration values. Modern nuclear magnetic resonance prediction algorithms have become increasingly sophisticated, enabling researchers to correlate experimental spectral data with theoretical calculations for comprehensive structural confirmation.

The hydrogen nuclear magnetic resonance spectrum of this compound exhibits distinct resonance signals corresponding to the various hydrogen environments present in the molecule. The ethyl ester functionality contributes characteristic signals, including a triplet for the methyl group and a quartet for the methylene protons due to their mutual coupling. The cyclopropyl substituent produces unique multipicity patterns reflecting the strained ring geometry and the equivalence relationships among the cyclopropyl hydrogen atoms. The methyl group attached to the oxazole ring appears as a singlet due to its isolation from neighboring hydrogen atoms.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of this compound. The carbonyl carbon of the ester functionality exhibits a characteristic downfield chemical shift, while the oxazole ring carbons display distinct resonances reflecting their participation in the aromatic heterocyclic system. The cyclopropyl carbons produce unique signals consistent with their strained ring environment, and the presence of both quaternary and substituted carbons creates a complex but interpretable carbon spectrum.

Infrared and Mass Spectrometric Characterization

Infrared spectroscopy provides valuable information about the functional groups present in this compound through the analysis of characteristic vibrational frequencies. The carbonyl stretching vibration of the ester functionality appears as a strong absorption band in the typical ester region, serving as a diagnostic feature for confirming the presence of the ethyl carboxylate group. The oxazole ring system contributes characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations, while the cyclopropyl group exhibits unique carbon-hydrogen stretching and bending modes reflecting its strained geometry.

The intensity and position of infrared absorption bands depend on the polarity of the bonds involved, with more polar bonds producing more intense absorption signals. The ester carbonyl group, being highly polar due to the electronegativity difference between carbon and oxygen, generates a particularly strong and characteristic absorption band that serves as a fingerprint for this functional group. The heterocyclic oxazole ring produces multiple absorption bands corresponding to the various vibrational modes of the aromatic system, including both in-plane and out-of-plane deformation vibrations.

Mass spectrometric analysis of this compound provides definitive molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 195, corresponding to the calculated molecular weight of the compound. Fragmentation patterns reveal the loss of characteristic groups such as the ethyl ester functionality, providing additional structural confirmation through the analysis of daughter ion masses and abundances.

| Analytical Technique | Key Diagnostic Features | Information Provided |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Multiplet patterns, chemical shifts | Hydrogen environments, connectivity |

| ¹³C Nuclear Magnetic Resonance | Carbon chemical shifts | Carbon framework, functional groups |

| Infrared Spectroscopy | Vibrational frequencies | Functional group identification |

| Mass Spectrometry | Molecular ion, fragmentation | Molecular weight, structural fragments |

Crystallographic Studies and Conformational Analysis

X-ray crystallographic analysis represents the gold standard for determining the three-dimensional structure of this compound in the solid state, providing precise atomic coordinates and bond lengths that reveal the detailed molecular geometry. The technique exploits the regular, periodic arrangement of molecules in crystalline lattices to diffract X-ray radiation, producing characteristic diffraction patterns that can be mathematically transformed to yield electron density maps and ultimately complete structural models. The success of crystallographic analysis depends on obtaining high-quality single crystals with sufficient long-range order to produce sharp, well-defined diffraction patterns.

The conformational flexibility of this compound arises primarily from rotation around the bond connecting the ester functionality to the oxazole ring core, as well as potential conformational variations in the cyclopropyl substituent orientation. The oxazole ring itself maintains a planar geometry due to its aromatic character, but the substituents can adopt various orientations relative to this central ring system. The cyclopropyl group, while internally rigid due to ring strain, can rotate around its attachment point to the oxazole ring, potentially creating multiple conformational isomers.

Crystallographic studies reveal that the compound adopts a specific conformation in the solid state that may be influenced by intermolecular interactions such as hydrogen bonding, van der Waals forces, and crystal packing considerations. The ester functionality may participate in weak hydrogen bonding interactions with neighboring molecules, while the oxazole nitrogen and oxygen atoms can serve as both hydrogen bond acceptors and participants in dipole-dipole interactions. These intermolecular forces play crucial roles in determining the preferred solid-state conformation and overall crystal structure.

The interatomic distances and bond angles determined through crystallographic analysis provide insight into the electronic structure and bonding characteristics of this compound. The oxazole ring exhibits bond lengths and angles consistent with aromatic character, while the cyclopropyl group displays the characteristic geometric distortions associated with three-membered ring strain. The ester functionality shows typical carbonyl geometry with the expected planar arrangement around the carbonyl carbon atom.

Properties

IUPAC Name |

ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-13-10(12)8-6(2)11-14-9(8)7-4-5-7/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJELKGHXZJNPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Precursors Containing Cyclopropyl and Methyl Substituents

The core strategy involves synthesizing the oxazole ring via cyclization of suitable precursors bearing the necessary functional groups. A typical route involves:

- Starting Material: 2-Amino-3-methylbenzoic acid derivatives or analogous compounds with cyclopropyl groups attached to aromatic systems.

- Key Reaction: Cyclodehydration or cyclization of amidoximes or related intermediates to form the oxazole ring.

- The cyclization is often facilitated by dehydrating agents such as phosphoryl chloride or polyphosphoric acid under reflux conditions.

- For example, the cyclization of 2-amino-3-methylbenzoic acid derivatives with cyclopropyl substituents yields the oxazole core after dehydration.

Representative Reaction Scheme:

Aromatic precursor with amino and methyl groups + cyclopropyl substituents

→ Cyclization under dehydrating conditions

→ Formation of the oxazole ring with cyclopropyl and methyl groups

Formation of the Oxazole Ring via Condensation of α-Ketoamides

Another well-documented method involves condensing α-ketoamides with hydroxylamine derivatives:

- Step 1: Synthesis of α-ketoamide intermediates bearing the cyclopropyl and methyl groups.

- Step 2: Condensation with hydroxylamine hydrochloride or related reagents under basic conditions to form the oxazole ring.

- Use of acetic acid or other acids as catalysts.

- Elevated temperatures (~80-120°C) to promote cyclization.

- The process yields the desired oxazole with high regioselectivity.

- The cyclopropyl and methyl groups are introduced either prior to or during the cyclization step, depending on the precursor design.

Esterification and Functionalization of the Carboxylate Group

Post-ring formation, the carboxylate moiety is esterified with ethanol:

- Method: Fischer esterification using ethanol and catalytic sulfuric acid under reflux.

- Alternative: Direct esterification using ethyl chloroformate or ethyl alcohol with coupling agents like DCC (dicyclohexylcarbodiimide).

- Esterification is typically performed after the oxazole ring is fully constructed to prevent side reactions.

- Purification involves column chromatography or recrystallization.

Optimization and Variations in Synthesis

Various research groups have optimized the synthesis by adjusting parameters such as temperature, solvent, and reagent equivalents:

| Parameter | Range / Conditions | Notes |

|---|---|---|

| Temperature | 80–120°C | Elevated temperatures favor cyclization |

| Solvent | Dimethylformamide (DMF), Ethanol | Solvent choice influences yield and purity |

| Reagent equivalents | 1.0–2.0 equivalents | Ensures complete conversion |

Representative Data Tables

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Aromatic precursor with amino, methyl, cyclopropyl groups | Dehydrating agent (POCl₃) | 70–85 | Cyclization to oxazole core |

| 2 | α-Ketoamide + hydroxylamine hydrochloride | Reflux in acetic acid | 65–78 | Ring closure to oxazole |

| 3 | Ethanol + sulfuric acid | Reflux | 80–90 | Esterification of carboxylate group |

Research Findings and Patent Data

- Patent CN106187894A describes a method involving the reaction of specific precursors under controlled temperature and pressure, emphasizing the importance of reaction conditions for yield optimization.

- Supporting literature indicates that the cyclization step's efficiency heavily depends on the nature of the precursor and the dehydration conditions, with some methods employing microwave-assisted synthesis to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under conditions that favor substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction may produce simpler heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate has been investigated for its potential as a lead compound in drug discovery. Its applications include:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit notable antibacterial properties against various strains. For instance, one study reported inhibition zones ranging from 6.1 mm to 13.7 mm against multiple bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary research suggests that this compound may serve as a scaffold for developing anticancer drugs, particularly through its interaction with specific molecular targets involved in cancer progression.

Chemical Synthesis

This compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. It can undergo various chemical reactions:

| Reaction Type | Description |

|---|---|

| Substitution | The cyclopropyl or oxazole groups can be modified using nucleophiles. |

| Hydrolysis | The ester group can be hydrolyzed to yield the corresponding carboxylic acid. |

| Oxidation/Reduction | The oxazole ring can be oxidized or reduced to form different derivatives. |

These reactions facilitate the development of new compounds with tailored properties for specific applications.

Material Science

The compound's unique structure allows it to be utilized in the development of functionalized polymers and new materials. Its ability to form stable bonds makes it suitable for creating materials with specific mechanical or chemical properties.

Antimicrobial Efficacy

A significant study focused on the antimicrobial effects of this compound derivatives revealed promising results against several bacterial strains. The research indicated that modifications to the oxazole ring could enhance antibacterial activity, paving the way for new antibiotic formulations.

Pharmacological Potential

Another investigation explored the pharmacological potential of this compound in drug discovery programs targeting infectious diseases and cancer. The study emphasized its role in developing enzyme inhibitors and receptor modulators, highlighting its importance in designing novel therapeutic agents.

Mechanism of Action

The mechanism of action of ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Ethyl 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

- Structural Features : Substitution of the cyclopropyl group with a 4-chlorophenyl ring at position 3.

- This compound has been utilized as a precursor for synthesizing derivatives with extended conjugation, such as those involving Bredereck reagent modifications .

- Applications : Demonstrated utility in antitumor agent development due to its planar aromatic system .

Ethyl 5-methyl-1,2-oxazole-4-carboxylate

- Structural Features : Lacks the cyclopropyl group, retaining only a methyl substituent at position 4.

- Impact: Simplified structure reduces steric hindrance and lipophilicity (clogP ≈ 1.2 vs.

- Applications : Serves as a baseline for evaluating the contribution of cyclopropyl substitution .

Functional Group Modifications

Ethyl 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate

- Structural Features : Bromine replaces the methyl group at position 3.

- Impact : The electron-withdrawing bromine atom increases electrophilicity at the isoxazole ring, facilitating nucleophilic substitution reactions. This contrasts with the electron-donating methyl group in the target compound, which stabilizes the ring .

- Applications : Useful in cross-coupling reactions for further derivatization .

Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate

- Structural Features: Amino group at position 4 instead of an ester.

- Impact: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents (e.g., water solubility ~15 mg/mL vs. <1 mg/mL for the target compound) .

- Applications: Potential as a building block for peptidomimetics or kinase inhibitors .

Heterocyclic Core Modifications

Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate

- Structural Features : Oxadiazole core replaces the isoxazole ring.

- Impact: The oxadiazole’s higher aromaticity and reduced dipole moment (~2.1 D vs.

- Applications : Explored in antimicrobial and antiviral agents due to oxadiazole’s metabolic resistance .

Key Research Findings

- Antitumor Activity : Anthracenyl-substituted analogs (e.g., MC219 in ) exhibit potent cytotoxicity (IC50 < 1 µM in MCF-7 cells), while the cyclopropyl variant shows moderate activity (IC50 ~10 µM), suggesting steric and electronic tuning is critical .

- Synthetic Flexibility : The cyclopropyl group enables photostability and resistance to metabolic oxidation, making it advantageous over phenyl or alkyl substituents in prolonged bioactivity studies .

- Crystallographic Insights: Structural validation via SHELX and ORTEP-3 confirms planar isoxazole rings and non-covalent interactions (e.g., C–H···O) stabilizing crystal packing, critical for material design .

Biological Activity

Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound exhibits notable interactions with various enzymes and proteins, influencing their activity. Key biochemical properties include:

- Interaction with Cytochrome P450 Enzymes : This compound significantly affects the metabolism of drugs and endogenous compounds through its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism .

- Influence on Cell Signaling : It has been shown to modulate cell signaling pathways related to inflammation and apoptosis, indicating potential therapeutic applications in inflammatory diseases and cancer .

The mechanism by which this compound exerts its biological effects involves:

- Binding to Biomolecules : The oxazole ring facilitates hydrogen bonding and π-π interactions essential for binding to biological targets such as enzymes and receptors .

- Alteration of Enzymatic Activity : By binding to specific enzymes, this compound can either inhibit or activate biological pathways, leading to various cellular responses .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has demonstrated effectiveness against a range of bacterial strains, as summarized in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

In vitro studies have shown that this compound exhibits antiproliferative effects against various human tumor cell lines. The following table summarizes the growth inhibition (GI50) values observed:

| Cell Line | GI50 Value (nM) |

|---|---|

| MCF7 (Breast Cancer) | 50 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 25 |

These results indicate a promising anticancer profile, warranting further investigation into its mechanisms and potential clinical applications .

4. Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Properties : A study evaluated the compound's effectiveness against common pathogens and found significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

- Investigation of Anticancer Effects : Another research effort assessed the compound's impact on cancer cell lines, revealing its ability to induce apoptosis through specific signaling pathways .

- Metabolic Pathway Analysis : Research has shown that the metabolic pathways involving this compound are primarily mediated by cytochrome P450 enzymes, which convert it into various metabolites that may also possess biological activity .

Q & A

How can researchers optimize the synthesis of Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate to minimize byproduct formation?

Methodological Answer:

The synthesis of this oxazole derivative often involves cycloaddition reactions or condensation of cyclopropane-containing precursors. For example, in a reported protocol, the Bredereck reagent (tert-butoxybis(dimethylamino)methane) was used to introduce enamine intermediates, followed by thermal cyclization . To reduce side products:

- Temperature Control: Maintain reaction temperatures below 60°C to avoid decomposition of cyclopropane moieties.

- Purification: Use recrystallization from ethanol or hexane to isolate the target compound, as demonstrated in crystallographic studies .

- Reagent Stoichiometry: Optimize the molar ratio of the cyclopropane precursor to the oxazole-forming agent (e.g., 1:1.2) to ensure complete conversion.

What crystallographic tools and validation metrics are critical for resolving structural ambiguities in this compound?

Methodological Answer:

- Software: Use SHELXL for refinement due to its robustness in handling small-molecule crystallography, especially for resolving disorder in cyclopropane rings . ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks .

- Validation Metrics:

- R-Factor Convergence: Aim for for high-resolution datasets.

- ADDSYM Checks: Apply symmetry validation in PLATON to detect missed symmetry elements, critical for cyclopropane-containing structures .

- Hydrogen Bond Analysis: Use CrystalExplorer to quantify intermolecular interactions, ensuring consistency with Etter’s graph-set notation .

How can researchers address contradictions between spectroscopic data (NMR/IR) and crystallographic results for this compound?

Methodological Answer:

Discrepancies often arise due to dynamic effects in solution vs. solid-state rigidity:

- Dynamic NMR: Perform variable-temperature -NMR to detect conformational exchange in the cyclopropane ring, which may not be evident in X-ray structures .

- DFT Calculations: Compare experimental IR carbonyl stretches (e.g., 1720–1740 cm) with computed vibrational modes using Gaussian09 to validate electronic effects .

- Torsional Angle Cross-Check: Align crystallographic torsion angles (e.g., C5–Ccyclopropyl–Cmethyl) with solution-phase NOESY correlations .

What advanced strategies are used to analyze the puckering dynamics of the cyclopropane ring in this compound?

Methodological Answer:

- Cremer-Pople Parameters: Calculate puckering amplitude () and phase angle () using atomic coordinates from crystallography. For cyclopropane derivatives, typically ranges from 0.1–0.3 Å due to ring strain .

- Molecular Dynamics (MD): Simulate ring flexibility in solvents like DMSO using AMBER force fields to compare with experimental puckering data .

- Torsion Angle Scans: Map potential energy surfaces for cyclopropane ring distortion using Gaussian09 to identify metastable conformers .

How can hydrogen-bonding patterns in crystalline this compound inform co-crystal design?

Methodological Answer:

- Graph-Set Analysis: Classify hydrogen bonds (e.g., ) using Etter’s notation (e.g., motifs) to predict co-former compatibility .

- π-π Stacking: Quantify centroid distances (3.5–4.0 Å) between oxazole and aromatic co-formers using Mercury CSD .

- Thermal Stability: Correlate hydrogen-bond density with DSC melting points; stronger networks ( H-bonds/unit) enhance thermal stability up to 200°C .

What methodologies are recommended for handling air-sensitive intermediates during the synthesis of analogues?

Methodological Answer:

- Schlenk Techniques: Use vacuum-nitrogen cycles for reactions involving hydrazine derivatives (e.g., intermediates in azole formation) .

- In Situ Monitoring: Employ ReactIR to track transient intermediates like enamines, ensuring reaction quench before oxidation .

- Glovebox Crystallization: For oxygen-sensitive crystals, grow single crystals in argon-filled gloveboxes and seal with epoxy .

How can researchers design bioactive analogues of this compound using structure-activity relationship (SAR) models?

Methodological Answer:

- Bioisosteric Replacement: Substitute the cyclopropane group with spirocyclic or bicyclo[1.1.1]pentane moieties to modulate lipophilicity (clogP) while retaining activity .

- Ester Hydrolysis Studies: Test ethyl-to-carboxylic acid conversion under physiological pH (7.4) to assess prodrug potential .

- Docking Simulations: Use AutoDock Vina to predict binding of the oxazole carboxylate to target enzymes (e.g., cyclooxygenase-2), guided by crystallographic torsion angles .

What analytical techniques are critical for assessing the purity and stability of this compound under storage?

Methodological Answer:

- HPLC-DAD: Use a C18 column (acetonitrile/water gradient) to detect degradation products, ensuring ≥98% purity .

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor decomposition via -NMR peak integration .

- Mass Spectrometry: Perform HRMS-ESI to confirm molecular ion integrity ([M+H] at m/z 224.0922) after long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.